molecular formula C28H29N3O7 B11301002 N-(3,5-dimethoxyphenyl)-2-[3-(4-methoxybenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide

N-(3,5-dimethoxyphenyl)-2-[3-(4-methoxybenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide

Cat. No.: B11301002
M. Wt: 519.5 g/mol
InChI Key: VRNZELDWAREOHW-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-2-[3-(4-methoxybenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide is a complex organic compound characterized by its unique structure, which includes multiple methoxy groups and an imidazolidinone core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxyphenyl)-2-[3-(4-methoxybenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Imidazolidinone Core: This step involves the condensation of a suitable diamine with a diketone under acidic or basic conditions to form the imidazolidinone ring.

    Introduction of Methoxy Groups: Methoxy groups are introduced via methylation reactions using reagents such as methyl iodide (CH₃I) in the presence of a base like potassium carbonate (K₂CO₃).

    Attachment of Aromatic Rings: The aromatic rings with methoxy substituents are attached through nucleophilic substitution reactions, often using halogenated aromatic compounds and a strong base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxyl groups.

    Reduction: Reduction reactions can target the imidazolidinone ring, potentially opening it to form linear amides.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenated aromatics with bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of phenolic compounds.

    Reduction: Formation of linear amides or alcohols.

    Substitution: Introduction of various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its multiple reactive sites make it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound is investigated for its potential pharmacological activities. It may exhibit properties such as anti-inflammatory, antioxidant, or antimicrobial effects, making it a candidate for drug development.

Medicine

In medicinal chemistry, N-(3,5-dimethoxyphenyl)-2-[3-(4-methoxybenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide is explored for its potential therapeutic applications. It could serve as a lead compound for the development of new medications targeting specific diseases.

Industry

Industrially, the compound could be used in the synthesis of advanced materials or as a precursor for the production of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-2-[3-(4-methoxybenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-dimethoxyphenyl)-2-[3-(4-methoxybenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide: shares similarities with other imidazolidinone derivatives and methoxy-substituted aromatic compounds.

    N-(3,4-dimethoxyphenyl)-2-[3-(4-methoxybenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide: Similar structure but with different positions of methoxy groups.

    N-(3,5-dimethoxyphenyl)-2-[3-(4-methoxybenzyl)-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide: Similar structure but with different aromatic substitutions.

Uniqueness

The uniqueness of this compound lies in its specific arrangement of methoxy groups and the imidazolidinone core, which may confer distinct biological activities and chemical reactivity compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C28H29N3O7

Molecular Weight

519.5 g/mol

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[1-(3-methoxyphenyl)-3-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]acetamide

InChI

InChI=1S/C28H29N3O7/c1-35-21-10-8-18(9-11-21)17-30-25(16-26(32)29-19-12-23(37-3)15-24(13-19)38-4)27(33)31(28(30)34)20-6-5-7-22(14-20)36-2/h5-15,25H,16-17H2,1-4H3,(H,29,32)

InChI Key

VRNZELDWAREOHW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(C(=O)N(C2=O)C3=CC(=CC=C3)OC)CC(=O)NC4=CC(=CC(=C4)OC)OC

Origin of Product

United States

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